molecular formula C17H20N4O3S B2431983 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide CAS No. 890595-40-1

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

Cat. No.: B2431983
CAS No.: 890595-40-1
M. Wt: 360.43
InChI Key: LPUYJDOXBVTDSW-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Azepane Sulfonyl Group: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a sulfonyl chloride.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is often introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    3-(morpholin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is unique due to the presence of the azepane ring, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUYJDOXBVTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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